

Unveiling the Solid-State Architecture of 4-Benzyloxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Benzyloxybenzoic acid

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This technical guide provides a comprehensive overview of the crystal structure of **4-benzyloxybenzoic acid** (C₁₄H₁₂O₃), a molecule of interest in materials science and pharmaceutical development. This document, intended for researchers, scientists, and drug development professionals, details the precise molecular geometry, intermolecular interactions, and the experimental protocols utilized for its structural determination.

Core Crystallographic Data

The crystal structure of **4-benzyloxybenzoic acid** has been determined with high precision using single-crystal X-ray diffraction.^{[1][2][3]} The compound crystallizes in a manner that reveals key insights into its solid-state behavior. The fundamental crystallographic data are summarized below, with a preference for the more recent and precise single-crystal study over earlier powder diffraction data.^{[1][2][3]}

Parameter	Value
Chemical Formula	C ₁₄ H ₁₂ O ₃
Molecular Weight	228.24 g/mol [4][5]
Crystal System	Data not fully available in snippets
Space Group	Data not fully available in snippets
Unit Cell Dimensions	Data not fully available in snippets
Z	Data not fully available in snippets

Molecular Geometry and Conformation

The molecular structure of **4-benzyloxybenzoic acid** is characterized by two aromatic rings linked by an ether bond. The dihedral angle between the planes of the benzoic acid ring and the phenyl ring of the benzyl group is a critical conformational parameter.

Geometric Parameter	Value
Dihedral Angle (between aromatic rings)	39.76 (9)°[1][2][6]
Torsion Angle (C4—O3—C8—C9)	-171.59 (12)°[1][2][6]
Bond Length (C4—O3)	1.3601 (16) Å[1][2][6]

The C4—O3—C8—C9 bond exhibits an anti conformation.[1][2][6] The relatively short C4—O3 bond length suggests some degree of electronic conjugation between the oxygen lone pair and the adjacent aromatic ring.[1][2][6]

Supramolecular Assembly: The Carboxylic Acid Dimer

In the solid state, **4-benzyloxybenzoic acid** molecules do not exist in isolation. Instead, they form robust supramolecular structures governed by strong intermolecular hydrogen bonds. The carboxylic acid functional group is pivotal in this assembly, facilitating the formation of a cyclic R₂²(8) synthon.[7][8]

Specifically, two molecules associate through a pair of O—H \cdots O hydrogen bonds to form a centrosymmetric acid-acid homodimer.^{[1][2][7][8]} This dimerization is a common and highly predictable motif in the crystal structures of carboxylic acids.

Hydrogen Bond Parameters (Single Crystal Data)

D—H \cdots A	D—H (Å)
O1—H1 \cdots O2	0.82

Table data extracted from the single-crystal study.^[1]

The interplay of these strong O-H \cdots O hydrogen bonds, supplemented by weaker C-H \cdots O and C-H \cdots π interactions, dictates the overall three-dimensional packing of the molecules in the crystal lattice.^{[7][8]} Hirshfeld surface analysis indicates that H \cdots H, C \cdots H, and O \cdots H contacts account for approximately 90% of the surface area in this class of compounds.^{[7][8]}

Experimental Protocols

The determination of the crystal structure of **4-benzyloxybenzoic acid** involves a multi-step process, from chemical synthesis to crystallographic analysis.

Synthesis and Crystallization

The synthesis of **4-benzyloxybenzoic acid** is achieved through a two-step chemical reaction.^{[1][2][6]} Following the reaction, the crude product is purified using column chromatography to achieve high purity.^{[1][2][6]} Single crystals suitable for X-ray diffraction are then grown by the slow evaporation of an ethanol solution of the purified compound.^{[1][2][6]}



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Synthesis and Crystallization Workflow

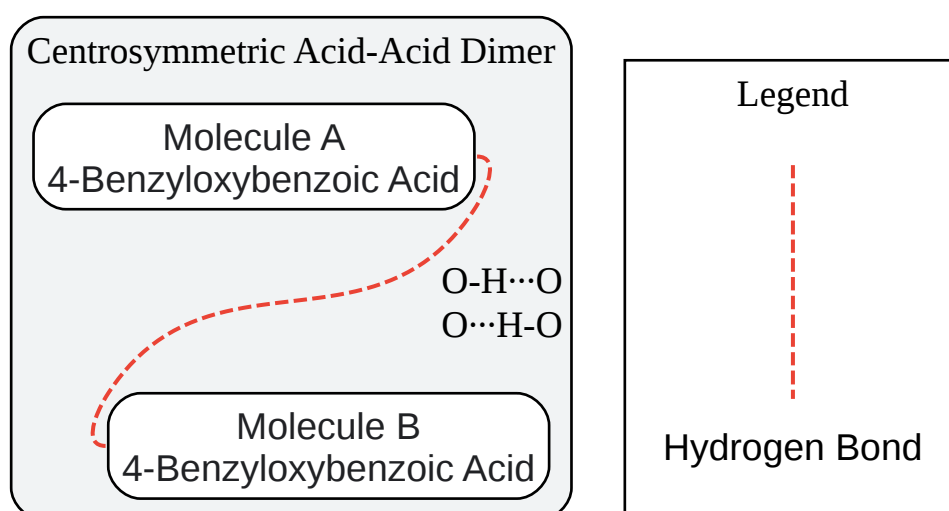
X-ray Diffraction Analysis

The crystal structure was determined using single-crystal X-ray diffraction. The key steps in this process are outlined below.

- **Data Collection:** A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
- **Structure Solution and Refinement:** The collected data are processed to solve the crystal structure. The positions of non-hydrogen atoms are located first.
- **Hydrogen Atom Placement:** The hydrogen atom attached to the carboxylic oxygen (O1) was located from a difference Fourier map.^{[1][2][6]} Other hydrogen atoms were positioned geometrically and refined using a riding model (C—H = 0.93 Å).^{[1][2][6]}
- **Final Refinement:** The structural model is refined against the experimental data to yield the final, precise atomic coordinates and geometric parameters.^{[1][2]}

Visualizations

The following diagrams illustrate the key structural relationship and the experimental workflow.



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Hydrogen-Bonded Dimer Formation

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- To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 4-Benzyloxybenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057114#crystal-structure-of-4-benzyloxybenzoic-acid]

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Phone: (601) 213-4426

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